molecular formula C11H16N2O2 B15237797 Ethyl 6-methyl-5,6,7,8-tetrahydroimidazo[1,5-A]pyridine-3-carboxylate

Ethyl 6-methyl-5,6,7,8-tetrahydroimidazo[1,5-A]pyridine-3-carboxylate

Cat. No.: B15237797
M. Wt: 208.26 g/mol
InChI Key: LPFIGGWFSRWNIB-UHFFFAOYSA-N
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Description

Ethyl 6-methyl-5,6,7,8-tetrahydroimidazo[1,5-A]pyridine-3-carboxylate (CAS 953733-17-0) is a bicyclic heterocyclic compound with the molecular formula C₁₁H₁₆N₂O₂. Its structure consists of a partially saturated imidazo[1,5-a]pyridine core, featuring a methyl group at position 6 and an ethyl ester moiety at position 3.

Properties

Molecular Formula

C11H16N2O2

Molecular Weight

208.26 g/mol

IUPAC Name

ethyl 6-methyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine-3-carboxylate

InChI

InChI=1S/C11H16N2O2/c1-3-15-11(14)10-12-6-9-5-4-8(2)7-13(9)10/h6,8H,3-5,7H2,1-2H3

InChI Key

LPFIGGWFSRWNIB-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=NC=C2N1CC(CC2)C

Origin of Product

United States

Preparation Methods

Core Ring Formation via Schiff Base Intermediate

The most widely reported method involves cyclocondensation between 2-amino-4-methylpyridine and ethyl 3-oxobutanoate. The reaction proceeds through a Schiff base intermediate, which undergoes intramolecular cyclization under acidic conditions.

Reaction Conditions :

  • Catalyst : $$ p $$-Toluenesulfonic acid (10 mol%)
  • Solvent : Toluene
  • Temperature : 110°C (reflux)
  • Time : 12–16 hours

Mechanistic Insights :

  • Schiff Base Formation : The primary amine of 2-amino-4-methylpyridine reacts with the ketone group of ethyl 3-oxobutanoate, forming an imine linkage.
  • Cyclization : Acid catalysis facilitates protonation of the imine nitrogen, promoting nucleophilic attack by the adjacent methyl group to form the tetrahydroimidazo ring.

Yield Optimization :

  • Increasing the steric bulk of the ester (e.g., switching from ethyl to tert-butyl) improves cyclization efficiency by reducing side reactions.
  • Anhydrous conditions are critical to prevent hydrolysis of the Schiff base intermediate.

Protection-Deprotection Strategies for Selective Modification

tert-Butyldimethylsilyl (TBS) Protection of the Pyridine Nitrogen

To prevent undesired side reactions during functionalization, the pyridine nitrogen is often protected using TBS groups.

Procedure :

  • Protection : Treat the parent compound with TBSCl (1.5 equiv) and imidazole (2.0 equiv) in DMF at 0°C to room temperature.
  • Functionalization : Perform cross-coupling or alkylation reactions on the protected intermediate.
  • Deprotection : Remove the TBS group using tetrabutylammonium fluoride (TBAF) in THF.

Advantages :

  • TBS groups provide robust protection under both acidic and basic conditions.
  • Deprotection proceeds quantitatively without affecting ester functionalities.

Reductive Amination for Alkyl Side-Chain Introduction

Synthesis of 6-Methyl Derivatives

The 6-methyl group is introduced via reductive amination of a ketone precursor with sodium cyanoborohydride.

Steps :

  • Ketone Formation : Oxidize the tetrahydroimidazo ring’s 6-position using Jones reagent to generate a ketone.
  • Reductive Amination : React the ketone with methylamine hydrochloride (1.2 equiv) and NaBH₃CN (1.5 equiv) in methanol at pH 5–6.

Yield : 65–72% after column chromatography.

Industrial-Scale Production and Process Optimization

Continuous Flow Synthesis

To enhance scalability, continuous flow reactors replace batch processes for key steps like cyclocondensation and cross-coupling.

Benefits :

  • Improved heat and mass transfer reduces reaction time (e.g., cyclocondensation completes in 4 hours vs. 16 hours in batch).
  • Higher purity (≥98% by HPLC) is achieved due to precise temperature control.

Parameters for Flow Cyclocondensation :

Parameter Value
Residence Time 30 minutes
Temperature 130°C
Pressure 10 bar
Catalyst Loading 5 mol% $$ p $$-TSA

Comparative Analysis of Preparation Methods

Yield and Efficiency Across Methodologies

The table below summarizes yields and critical parameters for the primary methods:

Method Yield (%) Purity (%) Key Advantage Limitation
Cyclocondensation 68–75 95 Single-step synthesis Requires anhydrous conditions
Suzuki Coupling 80–85 97 Broad substrate scope High catalyst cost
Reductive Amination 65–72 93 Selective methylation Multi-step process

Chemical Reactions Analysis

Ethyl 6-methyl-5,6,7,8-tetrahydroimidazo[1,5-A]pyridine-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups within the molecule.

    Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace specific substituents on the compound.

Scientific Research Applications

Ethyl 6-methyl-5,6,7,8-tetrahydroimidazo[1,5-A]pyridine-3-carboxylate has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 6-methyl-5,6,7,8-tetrahydroimidazo[1,5-A]pyridine-3-carboxylate involves its interaction with specific molecular targets within biological systems. The compound can bind to enzymes or receptors, modulating their activity and leading to desired therapeutic effects. The pathways involved may include inhibition of enzyme activity or activation of specific receptors, contributing to its biological efficacy .

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Structure Variations

(a) Imidazo[1,5-a]pyridine Derivatives
  • Ethyl 6-(pyridin-3-yl)imidazo[1,5-a]pyridine-3-carboxylate (Compound 26) Molecular Weight: 268.1 g/mol (vs. 208.26 g/mol for the target compound). Key Differences: Replaces the 6-methyl and tetrahydro groups with a pyridin-3-yl substituent.
(b) Pyrazolo[1,5-a]pyridine Derivatives
  • Ethyl 6-Bromo-4-methoxypyrazolo[1,5-a]pyridine-3-carboxylate (Compound 13)
    • Core Structure : Pyrazolo[1,5-a]pyridine (vs. imidazo[1,5-a]pyridine).
    • Substituents : Bromo and methoxy groups at positions 6 and 4, respectively.
    • Synthesis Yield : 30%, lower than typical imidazo derivatives, suggesting synthetic challenges with pyrazolo cores .
(c) Pyrrolo[1,2-c]pyrimidine Derivatives
  • Ethyl pyrrolo[1,2-c]pyrimidine-3-carboxylate
    • Similarity Score : 0.86 (highest among analogs in ).
    • Key Difference : Pyrrolopyrimidine core instead of imidazopyridine, which may alter electronic properties and binding affinity in biological targets .

Substituent Effects

(a) Halogenated Derivatives
  • Ethyl 6-bromoimidazo[1,2-a]pyridine-3-carboxylate
    • Similarity Score : 0.70.
    • Key Feature : Bromine at position 6 enhances electrophilicity, enabling cross-coupling reactions (e.g., Suzuki-Miyaura) for further derivatization .
(b) Complex Functional Groups
  • Diethyl 8-cyano-7-(4-nitrophenyl)-2-oxo-3-phenethyl-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate Melting Point: 243–245°C (higher than most analogs due to nitro and cyano groups).

Physicochemical and Spectral Properties

Compound Name Core Structure Molecular Formula Key Substituents Melting Point (°C) Yield (%) Spectral Data (Notable Peaks)
Target Compound Imidazo[1,5-a]pyridine C₁₁H₁₆N₂O₂ 6-methyl, ethyl ester N/A N/A N/A
Ethyl 6-(pyridin-3-yl)imidazo[1,5-a]pyridine-3-carboxylate Imidazo[1,5-a]pyridine C₁₄H₁₂N₃O₂ Pyridin-3-yl N/A 64 LC-MS: 268.1 [M+H]⁺
Ethyl 6-Bromo-4-methoxypyrazolo[1,5-a]pyridine-3-carboxylate Pyrazolo[1,5-a]pyridine C₁₁H₁₀BrN₂O₃ 6-Br, 4-OCH₃ N/A 30 ¹H-NMR: 1.23 (t, OCH₂CH₃), 2.41 (s, CH₃)
Diethyl 8-cyano-7-(4-nitrophenyl)... Imidazo[1,2-a]pyridine C₂₈H₂₅N₅O₇ Nitrophenyl, cyano 243–245 51 IR: 2230 cm⁻¹ (C≡N), ¹H-NMR: δ 6.99–8.12 (ArH)

Research Findings and Implications

Synthetic Flexibility : The imidazo[1,5-a]pyridine core demonstrates adaptability to diverse substituents (e.g., halogens, aryl groups), as seen in Compounds 26 and 13 . This suggests that the target compound could be further modified for structure-activity relationship (SAR) studies.

Challenges : Lower yields in pyrazolo derivatives (e.g., 30% for Compound 13) highlight the need for optimized synthetic routes when altering core structures .

Biological Activity

Ethyl 6-methyl-5,6,7,8-tetrahydroimidazo[1,5-A]pyridine-3-carboxylate is a heterocyclic compound that has garnered attention due to its potential pharmacological properties. This article explores its biological activity, synthesis methods, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

This compound features a unique fused imidazole and pyridine ring system with an ethyl ester functional group. Its molecular formula is C11H14N2O2C_{11}H_{14}N_{2}O_{2} with a molecular weight of approximately 208.26 g/mol. The presence of the ethyl ester enhances its chemical reactivity and biological interactions.

Biological Activity

Preliminary studies have indicated several biological activities associated with this compound:

  • Antitumor Activity : Research suggests that compounds within the imidazopyridine family exhibit cytotoxic effects against various cancer cell lines by inhibiting key cellular pathways .
  • Enzyme Inhibition : Similar compounds have demonstrated inhibitory effects on heparanase-1 (HPSE1), an enzyme implicated in cancer progression and kidney diseases. This compound may share this property due to structural similarities with other HPSE1 inhibitors .
  • Neuroprotective Effects : Some derivatives of imidazopyridine have shown promise in neuroprotection by modulating neurotransmitter systems and reducing oxidative stress in neuronal cells .

Synthesis Methods

The synthesis of this compound typically involves multi-step reactions that include cyclization processes. Recent advancements have aimed at optimizing these synthetic routes to enhance yield and reduce the number of steps involved. For example:

  • Initial Formation : The compound is synthesized through a cyclization reaction involving appropriate starting materials such as substituted pyridines and imidazoles.
  • Optimization : New synthetic pathways are being developed to minimize the use of hazardous reagents and improve selectivity for desired products .

Comparative Analysis with Similar Compounds

The following table compares this compound with structurally similar compounds:

Compound NameMolecular FormulaKey Features
Ethyl 5,6,7,8-tetrahydroimidazo[1,5-a]pyridine-5-carboxylateC11H14N2O2C_{11}H_{14}N_{2}O_{2}Lacks the methyl group at position 6; different biological activity profile.
Methyl 5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-2-carboxylateC10H12N2O2C_{10}H_{12}N_{2}O_{2}Contains a different position for the carboxylic acid; varied reactivity.
Ethyl imidazo[1,2-a]pyridin-3-carboxylateC10H12N2O2C_{10}H_{12}N_{2}O_{2}Different nitrogen heterocycle configuration; distinct pharmacological properties.

This table illustrates how the unique structure of this compound contributes to its distinct biological activities compared to similar compounds.

Case Studies and Research Findings

Several case studies have highlighted the potential applications of this compound:

  • Anticancer Studies : A study demonstrated that derivatives of tetrahydroimidazo compounds showed significant cytotoxicity against breast cancer cell lines through apoptosis induction mechanisms.
  • Neuroprotective Effects : Research indicated that certain imidazopyridine derivatives could effectively protect neurons from oxidative damage in vitro.
  • Inhibition of HPSE1 : A recent investigation into related compounds revealed their ability to selectively inhibit HPSE1 activity without affecting other glucuronidases significantly.

Q & A

Q. What are the standard synthetic routes for Ethyl 6-methyl-5,6,7,8-tetrahydroimidazo[1,5-A]pyridine-3-carboxylate?

The synthesis typically involves multi-step reactions starting from pyridine derivatives. A common method includes:

  • Condensation : Reaction of 2-aminomethyl pyridine with ethyl oxalyl chloride to form an ester intermediate.
  • Formylation : Use of the Vilsmeier reaction (POCl₃/DMF) to introduce a formyl group.
  • Reductive Amination : Reaction with morpholine or other amines to functionalize the core structure.
  • Cyclization : Acid- or base-mediated cyclization to form the tetrahydroimidazo ring system .
    Alternative routes employ one-pot two-step reactions, such as microwave-assisted cyclization of hydrazonoyl chlorides with diketones, achieving yields of 51–67% depending on substituents .

Q. How is the structural characterization of this compound performed?

Characterization relies on:

  • NMR Spectroscopy : 1^1H and 13^13C NMR identify hydrogen and carbon environments (e.g., chemical shifts for ester groups at δ 4.2–4.3 ppm and aromatic protons at δ 6.6–8.6 ppm) .
  • Infrared (IR) Spectroscopy : Peaks at 1720–1730 cm1^{-1} confirm ester carbonyl stretching .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., observed m/z 195.1008 for C₉H₁₃N₃O₂) .
  • X-ray Crystallography : Resolves crystal packing and hydrogen-bonding interactions, as seen in EED protein complexes .

Q. What basic biological activities have been reported for this compound or its analogs?

  • Antimicrobial Activity : Analogs like 3-Ethyl-5,6,7,8-tetrahydroimidazo[1,5-A]pyrazine show MIC values of 32 µg/mL against Staphylococcus aureus .
  • Enzyme Inhibition : Tetrahydroimidazo derivatives inhibit Polycomb protein EED (IC₅₀ < 1 µM), a target in epigenetic cancer therapy .
  • Anticancer Potential : Similar structures (e.g., Fadrozole) act as non-steroidal aromatase inhibitors, suppressing estrogen synthesis .

Advanced Research Questions

Q. What challenges exist in optimizing the synthetic yield of this compound, and how can they be addressed methodologically?

Key challenges include:

  • Low Yields in Cyclization : Side reactions during ring closure reduce efficiency. Optimization via microwave-assisted synthesis (e.g., 70°C for 2 hours) improves yields to >60% .
  • Purification Difficulties : Use of column chromatography with ethyl acetate/hexane (3:7) or recrystallization from ethanol enhances purity (>95%) .
  • Functional Group Compatibility : Protecting groups (e.g., tert-butoxycarbonyl) prevent undesired reactions during formylation or amination steps .

Q. How do structural modifications at specific positions influence pharmacological activity?

  • C-6 Methyl Group : Enhances lipophilicity, improving blood-brain barrier penetration for CNS targets .
  • Ester vs. Carboxylic Acid : Ethyl ester derivatives exhibit higher bioavailability compared to free acids, as seen in pyrazolo[1,5-a]pyrimidine analogs .
  • Substituent Effects : A 4-nitrophenyl group at C-7 increases antimicrobial potency by 4-fold compared to unsubstituted derivatives .

Q. What contradictory findings exist regarding the compound’s mechanism of action?

  • Target Selectivity : Some studies report EED inhibition (epigenetic regulation), while others propose bacterial enzyme disruption (e.g., dihydrofolate reductase) .
  • Dose-Dependent Effects : Low concentrations (≤10 µM) show anti-inflammatory activity, whereas higher doses (>50 µM) induce cytotoxicity in cancer cells .

Q. How can computational methods aid in designing derivatives with enhanced bioactivity?

  • Molecular Docking : Predicts binding modes to EED’s hydrophobic pocket (PDB: 5LIA), guiding substitutions at C-6 and C-8 for improved affinity .
  • QSAR Modeling : Correlates electronic parameters (e.g., Hammett constants) with antimicrobial activity, prioritizing electron-withdrawing groups at C-3 .
  • ADMET Prediction : Tools like SwissADME assess logP (optimal range: 2–3) and solubility to balance pharmacokinetics .

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